REACTION_CXSMILES
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[I:1][C:2]1[CH:3]=[N:4][C:5](=[O:8])[NH:6][CH:7]=1.Cl[Si:10]([CH3:13])([CH3:12])[CH3:11]>C[Si](C)(C)N[Si](C)(C)C>[I:1][C:2]1[CH:3]=[N:4][C:5]([O:8][Si:10]([CH3:13])([CH3:12])[CH3:11])=[N:6][CH:7]=1
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Name
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|
Quantity
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15.06 g
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Type
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reactant
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Smiles
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IC=1C=NC(NC1)=O
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Name
|
|
Quantity
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2 mL
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Type
|
reactant
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Smiles
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Cl[Si](C)(C)C
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Name
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|
Quantity
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40 mL
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Type
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solvent
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Smiles
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C[Si](N[Si](C)(C)C)(C)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The excess reagent was removed in vacuo
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Name
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|
Type
|
product
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Smiles
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IC=1C=NC(=NC1)O[Si](C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |